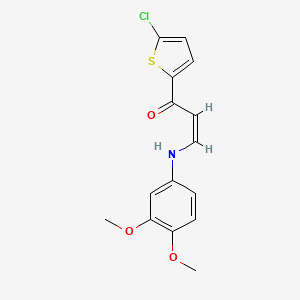
(Z)-1-(5-chlorothiophen-2-yl)-3-(3,4-dimethoxyanilino)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-1-(5-chlorothiophen-2-yl)-3-(3,4-dimethoxyanilino)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. This compound is characterized by the presence of a thiophene ring substituted with a chlorine atom and a dimethoxyaniline moiety, connected through a propenone linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-1-(5-chlorothiophen-2-yl)-3-(3,4-dimethoxyanilino)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 5-chlorothiophene-2-carbaldehyde and 3,4-dimethoxyaniline in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions to yield the desired chalcone.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction of the carbonyl group in the propenone linkage can yield the corresponding alcohol.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.
Biology: In biological research, (Z)-1-(5-chlorothiophen-2-yl)-3-(3,4-dimethoxyanilino)prop-2-en-1-one is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its ability to interact with biological targets makes it a valuable compound for drug discovery and development.
Medicine: The compound’s potential therapeutic effects are investigated in preclinical studies. Its structural features are optimized to enhance its pharmacological properties and reduce toxicity.
Industry: In the industrial sector, the compound is used in the development of new materials, such as polymers and dyes. Its chemical reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of (Z)-1-(5-chlorothiophen-2-yl)-3-(3,4-dimethoxyanilino)prop-2-en-1-one involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in key biological pathways. For example, it may inhibit kinases or other signaling proteins, leading to the modulation of cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
- (E)-1-(5-chlorothiophen-2-yl)-3-(3,4-dimethoxyanilino)prop-2-en-1-one
- (Z)-1-(5-bromothiophen-2-yl)-3-(3,4-dimethoxyanilino)prop-2-en-1-one
- (Z)-1-(5-chlorothiophen-2-yl)-3-(4-methoxyanilino)prop-2-en-1-one
Comparison: Compared to its analogs, (Z)-1-(5-chlorothiophen-2-yl)-3-(3,4-dimethoxyanilino)prop-2-en-1-one exhibits unique properties due to the presence of both chlorine and dimethoxy groups. These substituents influence its chemical reactivity, biological activity, and pharmacokinetic properties. The compound’s specific configuration (Z) also plays a crucial role in its interaction with molecular targets, distinguishing it from its (E) isomer and other related compounds.
Properties
IUPAC Name |
(Z)-1-(5-chlorothiophen-2-yl)-3-(3,4-dimethoxyanilino)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClNO3S/c1-19-12-4-3-10(9-13(12)20-2)17-8-7-11(18)14-5-6-15(16)21-14/h3-9,17H,1-2H3/b8-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWBFQAAOWILLJ-FPLPWBNLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NC=CC(=O)C2=CC=C(S2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)N/C=C\C(=O)C2=CC=C(S2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
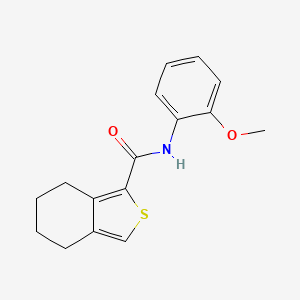
![8-(2,6-dichlorobenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5449843.png)
![(E)-1-(4-CHLORO-1-METHYL-1H-PYRAZOL-3-YL)-3-{3-[(4-CHLORO-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYPHENYL}-2-PROPEN-1-ONE](/img/structure/B5449848.png)
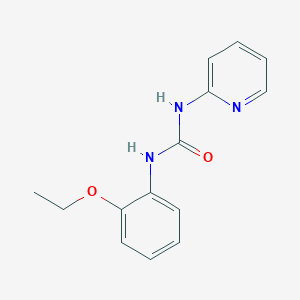
![N-[4-(trifluoromethyl)phenyl]butane-1-sulfonamide](/img/structure/B5449869.png)
![2-[2-[[2-(3,4-Dimethoxyphenyl)ethylamino]methyl]-6-methoxyphenoxy]acetamide;hydrochloride](/img/structure/B5449873.png)
![N-(5-chloro-2-methylphenyl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide](/img/structure/B5449879.png)
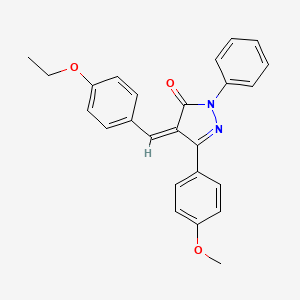
![6-(1-methyl-1H-imidazol-2-yl)-N-[1-methyl-3-(1H-pyrazol-1-yl)propyl]pyridazin-3-amine](/img/structure/B5449882.png)
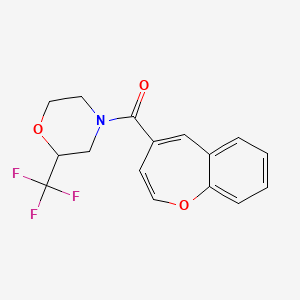
![3,5-dimethyl-N-[2-(1-piperidinyl)ethyl]-1-adamantanecarboxamide](/img/structure/B5449907.png)
![N-methyl-1-[8-methyl-2-(piperidin-1-ylcarbonyl)imidazo[1,2-a]pyridin-3-yl]-N-(pyridin-3-ylmethyl)methanamine](/img/structure/B5449912.png)
![(5R,11aS)-3-[6-(4-hydroxypiperidin-1-yl)pyrimidin-4-yl]decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5449920.png)
![Ethyl 1-[4-(4-methylphenoxy)butyl]piperidine-3-carboxylate;hydrochloride](/img/structure/B5449933.png)
